molecular formula C12H10N4O3S B2891423 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 919743-73-0

2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2891423
CAS No.: 919743-73-0
M. Wt: 290.3
InChI Key: NSKYCIMRPCONRU-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound characterized by its thiazolo[4,5-d]pyrimidine core and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-amino-4-(3-methoxyphenyl)thiazole with urea or thiourea under heating. The reaction conditions often require a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction parameters can help achieve large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at specific positions on the thiazolo[4,5-d]pyrimidine ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Comparison with Similar Compounds

  • 2-Amino-4-(3-methoxyphenyl)thiazole

  • 2-Amino-4-(3-methoxyphenyl)pyrimidine

  • 2-Amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine

Uniqueness: 2-Amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione stands out due to its unique structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-19-7-4-2-3-6(5-7)16-9-8(20-11(13)14-9)10(17)15-12(16)18/h2-5H,1H3,(H2,13,14)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKYCIMRPCONRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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